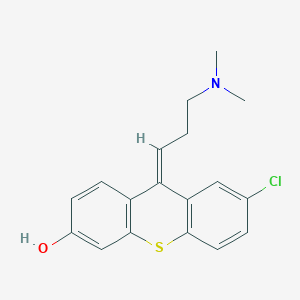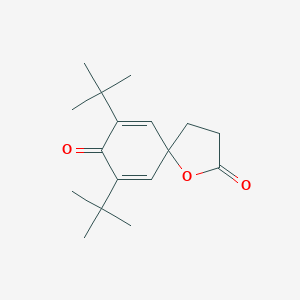
Oxaspiro
Vue d'ensemble
Description
“Oxaspiro” is a term used to describe a class of compounds that contain a spirocyclic structure with at least one oxygen atom . Two specific examples of Oxaspiro compounds are 3-Oxaspiro[5.5]undecane-2,4-dione and 1-Oxaspiro[4.5]decan-2-one .
Synthesis Analysis
A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Molecular Structure Analysis
The molecular structure of Oxaspiro compounds involves a spirocyclic structure with at least one oxygen atom . For example, 3-Oxaspiro[5.5]undecane-2,4-dione has the molecular formula C10H14O3 , and 1-Oxaspiro[4.5]decan-2-one has the molecular formula C9H14O2 .
Chemical Reactions Analysis
The synthesis of Oxaspiro compounds often involves complex chemical reactions. For instance, the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones involves a Lewis acid catalyzed Prins/pinacol cascade process .
Applications De Recherche Scientifique
C17H24O3 C_{17}H_{24}O_{3} C17H24O3
and a molecular weight of 276.37, has several unique applications across different fields of research .Reference Material for Analytical Calibration
Oxaspiro: is utilized as a certified reference material in analytical chemistry. It serves as a standard for calibrating instruments and validating analytical methods, ensuring accuracy and consistency in research findings .
Aroma Compound Analysis in Food Science
In food science, particularly in the study of mushrooms, Oxaspiro is identified as one of the aroma components. It can be analyzed using headspace gas chromatography-mass spectrometry (HS-GC/MS) to understand its contribution to the flavor profile of morels (Morchella spp.), which are highly valued for their taste and commercial importance .
Bioactive Compound in Medicinal Plants
Oxaspiro: is found as a bioactive compound in the whole plant extract of Euphorbia pulcherrima. This plant is used in traditional medicine to treat various ailments such as skin diseases, gonorrhea, migraines, intestinal parasites, and warts. The presence of Oxaspiro in the extract indicates its potential medicinal properties .
Mécanisme D'action
Target of Action
The primary targets of 7,9-Di-tert-butyl-1-oxaspiro[4It is known to be a naturally occurring antioxidant found in the aerial parts of gmelina asiatica linn (verbenaceae) and in the essential oils of some stachys species from the mediterranean area . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Propriétés
IUPAC Name |
7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-15(2,3)11-9-17(8-7-13(18)20-17)10-12(14(11)19)16(4,5)6/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMZUYHXZPUDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2(CCC(=O)O2)C=C(C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337884 | |
| Record name | 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione | |
CAS RN |
82304-66-3 | |
| Record name | 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some common synthetic routes to oxaspiro compounds?
A1: Several methods have been explored for synthesizing oxaspiro compounds. One approach involves the use of 2-methyleneoxetanes, which can be converted to 4-oxaspiro[2.3]hexanes via Simmons-Smith cyclopropanation. [] Another route utilizes a tandem Prins/pinacol reaction, enabling the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. [] Additionally, D-glucose has been used as a starting material for stereoselective syntheses of 1,6,9-tri-oxaspiro[4.5]decanes. []
Q2: What is the significance of the 1-oxaspiro[2.5]octane motif?
A2: The 1-oxaspiro[2.5]octane moiety is a recurring structural feature in many biologically active compounds, including some with potential anticancer and antibiotic properties. The stereochemistry of these compounds, particularly the configuration of the epoxide ring, significantly influences their biological activity. [, ]
Q3: Can you provide an example of how spectroscopic techniques are used to characterize oxaspiro compounds?
A3: In the study of 2-hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, a precursor to 8,9-dehydrotheaspirone found in nectarines, researchers utilized MS, 1H NMR, and 13C NMR to confirm its identification and determine the stereochemistry of its diastereomeric forms. []
Q4: How does the reactivity of 2-methyleneoxetanes differ from simple oxetanes?
A4: Unlike simple oxetanes where nucleophilic attack at C4 yields an alkoxide, 2-methyleneoxetanes generate an enolate upon reacting with nucleophiles at the same position. This distinct reactivity stems from the presence of the exocyclic double bond in 2-methyleneoxetanes. []
Q5: What unusual transformations have been observed with 4-oxaspiro[2.3]hexanes?
A5: Treatment of 4-oxaspiro[2.3]hexanes with boron trifluoride diethyl etherate (BF3·Et2O) triggers rearrangements, leading to the formation of cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans. The specific product outcome is dependent on the substituents present on the oxaspirohexane ring. []
Q6: How can dioxaspirohexanes be synthesized and what is a notable aspect of their reactivity?
A6: Dioxaspirohexanes are readily accessible via the dimethyldioxirane oxidation of 2-methyleneoxetanes. [] While they react predictably with many nucleophiles to yield α-functionalized-β′-hydroxy ketones, they can also unexpectedly generate 2,2-disubstituted oxetanes, a pathway that has spurred further investigation. []
Q7: How are oxaspiro compounds being explored for potential use in materials science?
A7: Oxaspiro monomers, specifically ring-opening oxaspiro monomers, are being investigated for their potential to mitigate polymerization shrinkage in dental resins. These monomers exhibit volumetric expansion during polymerization, a property that can counteract the shrinkage associated with traditional methacrylate monomers. [, , ]
Q8: What insights have been gained into the structure-activity relationships of oxaspiro compounds?
A8: Studies on 1,5-dioxaspiro[2.5]octanes, designed as trichothecene analogs, revealed that the presence and position of methyl substituents on the cyclohexane ring significantly impacted their activity in both mouse P388 lymphocytic leukemia and Ehrlich ascites screens. []
Q9: Are there any examples of oxaspiro compounds found in nature?
A9: Yes, several natural products featuring oxaspiro moieties have been isolated. For instance, artemeriopolides A–D, isolated from Artemisia eriopoda, are cadinane sesquiterpenoid dimers exhibiting rare oxaspiro ring systems. These compounds have shown antihepatoma cytotoxicity. []
Q10: How is computational chemistry aiding in understanding the reactivity of oxaspiro compounds?
A10: Computational studies, employing methods like AM1, HF, MP2, and DFT, have been used to investigate the rearrangement mechanisms of oxaspiro compounds. For instance, the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion has been studied to understand the relative favorability of 1,2-carbon and 1,2-oxygen shifts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



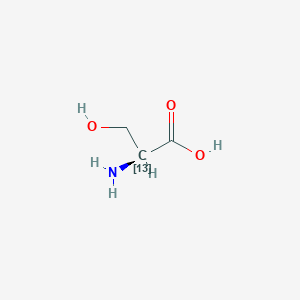
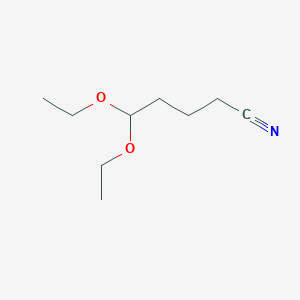
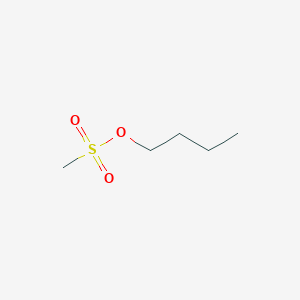

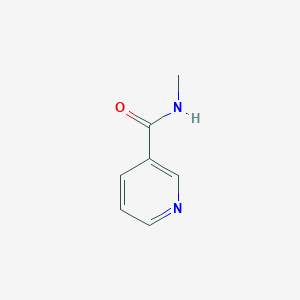
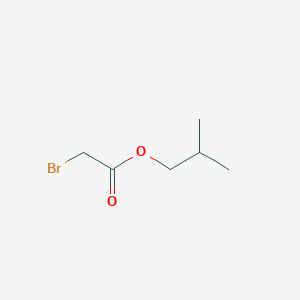

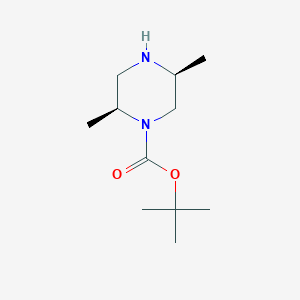
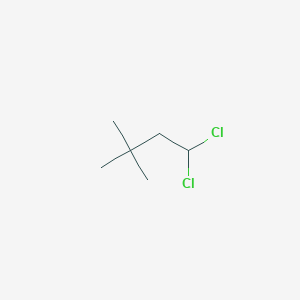
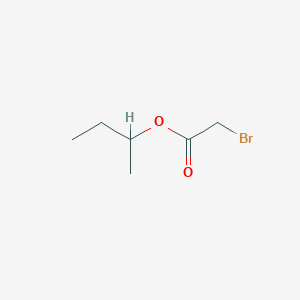

![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)

